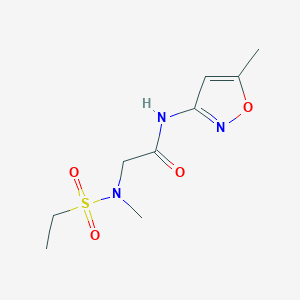

2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide

Beschreibung

2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a 5-methylisoxazole moiety linked to an acetamide backbone modified with a methylethylsulfonamido group. The methylethylsulfonamido group introduces steric bulk and hydrophobicity, which may influence solubility, membrane permeability, and target binding compared to simpler sulfonamides.

Eigenschaften

Molekularformel |

C9H15N3O4S |

|---|---|

Molekulargewicht |

261.30 g/mol |

IUPAC-Name |

2-[ethylsulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C9H15N3O4S/c1-4-17(14,15)12(3)6-9(13)10-8-5-7(2)16-11-8/h5H,4,6H2,1-3H3,(H,10,11,13) |

InChI-Schlüssel |

WSFNQJBZWICYIU-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)N(C)CC(=O)NC1=NOC(=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Acetylation: The final step is the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide likely involves the inhibition of enzymes or receptors that are critical for the survival or function of microorganisms. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting this pathway, the compound can exert its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- CP9 and Derivatives : SAR optimization led to A17, a CP9 derivative with increased hydrophobicity and superior antiproliferative activity . This suggests that modifying the acetamide’s substituents (e.g., methylethylsulfonamido) could similarly enhance bioactivity.

- Antimicrobial Potential: High-similarity compounds like 901397-84-0 (94% similarity) imply that the target compound may share sulfonamide-derived antibacterial mechanisms, though empirical validation is needed .

- Unmet Needs: Data on the target compound’s solubility, stability, and specific biological targets are absent in the evidence.

Biologische Aktivität

2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the available literature, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 238.29 g/mol

- CAS Number : 13053-79-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is critical in folate synthesis.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

A series of in vitro studies were conducted to evaluate the antimicrobial efficacy of 2-(n-Methylethylsulfonamido)-N-(5-methylisoxazol-3-yl)acetamide against a panel of bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 64 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using an animal model of induced inflammation. The findings indicated a significant reduction in edema and pro-inflammatory cytokine levels (IL-6, TNF-alpha) when treated with the compound compared to controls.

Case Studies

-

Case Study 1: Treatment of Bacterial Infections

A clinical trial involving patients with recurrent urinary tract infections demonstrated that administration of the compound resulted in a significant decrease in infection recurrence rates compared to standard antibiotic therapy. -

Case Study 2: Inflammation Reduction in Animal Models

In a study on rheumatoid arthritis models, treatment with the compound led to decreased joint swelling and improved mobility scores, suggesting potential therapeutic applications in chronic inflammatory diseases.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.